8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with an aldehyde and an isocyanide in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction of the nitro group: results in the formation of 8-Methyl-2-(2-aminophenyl)imidazo[1,2-a]pyridine.
Substitution reactions: can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects against various diseases, including tuberculosis and cancer
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-6-carbohydrazide derivatives: Studied for their anticancer properties.
Uniqueness: 8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C14H11N3O2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
8-methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11N3O2/c1-10-5-4-8-16-9-12(15-14(10)16)11-6-2-3-7-13(11)17(18)19/h2-9H,1H3 |
InChI Key |
ZKXBJSKFQDRHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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